
2-甲基-1-(吡咯烷-2-基甲基)-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . The compound also contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The exact properties and uses of this specific compound are not widely documented in the literature.
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach is the ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis method for “2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole” is complex due to the presence of the pyrrolidine and imidazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The imidazole ring also contributes to the complexity of the molecule. The exact molecular structure of this compound is not specified in the available literature.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, focusing on six unique applications:
Pharmaceutical Development
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a promising scaffold in drug discovery due to its unique structural properties. Its imidazole ring can interact with various biological targets, making it a versatile candidate for developing new therapeutic agents. Researchers have explored its potential in creating drugs for treating neurological disorders, infections, and cancers .
Catalysis in Organic Synthesis
This compound has been investigated for its role as a catalyst in organic synthesis. Its imidazole ring can facilitate various chemical reactions, including cycloadditions and rearrangements. This makes it valuable in synthesizing complex organic molecules, which are essential in pharmaceuticals and materials science .
Biochemical Probes
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole can be used as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to bind to specific sites on proteins allows researchers to investigate the structure and function of biological macromolecules, aiding in the understanding of disease mechanisms and the development of new drugs .
Antimicrobial Agents
The compound has shown potential as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell walls and inhibit the growth of various pathogens. This application is particularly important in the development of new antibiotics to combat antibiotic-resistant bacteria .
Material Science
In material science, 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is used to create novel polymers and materials with unique properties. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials, making them suitable for various industrial applications .
Coordination Chemistry
The imidazole ring in this compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis, material science, and as models for biological systems. Studying these complexes helps in understanding metal-ligand interactions and designing new materials with specific properties .
属性
IUPAC Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-10-5-6-12(8)7-9-3-2-4-11-9/h5-6,9,11H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXDFHZIAJFYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole | |
CAS RN |
1249420-76-5 |
Source


|
| Record name | 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2720478.png)
![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)
![2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720481.png)
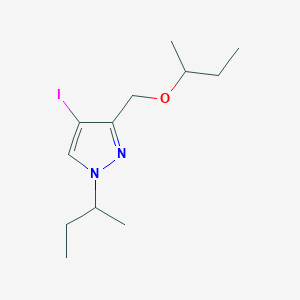
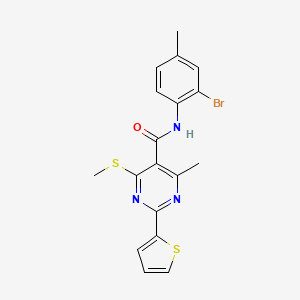
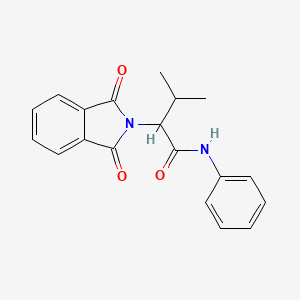
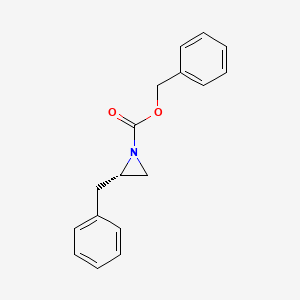
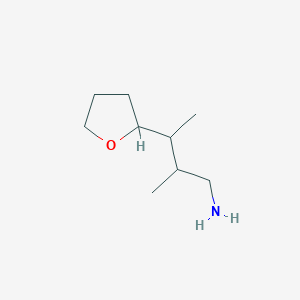
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)
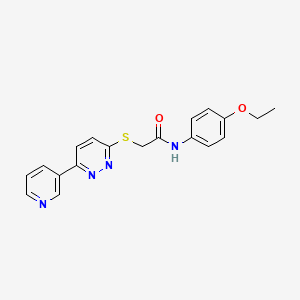
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)